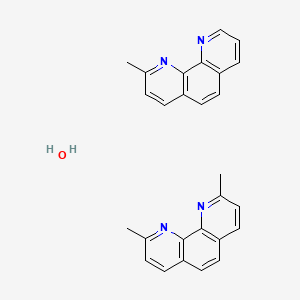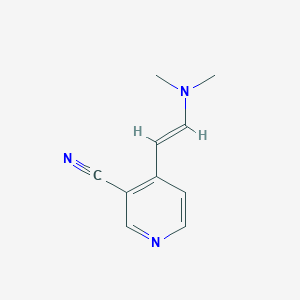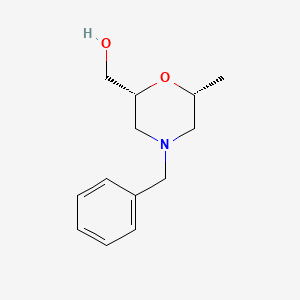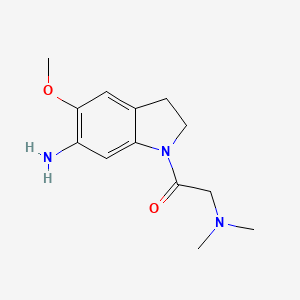
2,9-DIMETHYL-1,10-PHENANTHROLINE HEMIHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-DIMETHYL-1,10-PHENANTHROLINE HEMIHYDRATE is a compound known for its strong chelating properties, allowing it to form stable complexes with metal ions. This compound is widely used in chemical analysis, coordination chemistry, and organic synthesis .
Preparation Methods
The synthesis of 2,9-Dimethyl-1,10-phenanthroline typically involves the reduction of ketones. One common method uses benzil as a starting material, which undergoes a reduction reaction with a suitable reducing agent such as sodium borohydride to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
2,9-Dimethyl-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,9-Dimethyl-1,10-phenanthroline is used extensively in scientific research due to its versatile properties:
Biology: It has applications in studying metal ion interactions in biological systems.
Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the synthesis of aryl ketones and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-1,10-phenanthroline involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity .
Comparison with Similar Compounds
2,9-Dimethyl-1,10-phenanthroline is unique due to its strong chelating properties and stability of the complexes it forms. Similar compounds include:
1,10-Phenanthroline: A parent compound with similar chelating properties but without the methyl groups at positions 2 and 9.
2,2’-Bipyridine: Another chelating agent with a similar structure but different binding properties.
2,9-Dineopentyl-1,10-phenanthroline: A derivative with bulkier substituents at positions 2 and 9, affecting its chelating properties.
These compounds share similar applications but differ in their specific properties and reactivity.
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;2-methyl-1,10-phenanthroline;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.C13H10N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9;/h3-8H,1-2H3;2-8H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTJPAGMMOVMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R)-1-azaniumylethyl]benzoate](/img/structure/B7934633.png)


![[(2S)-2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] 2-amino-3-methylbutanoate](/img/structure/B7934652.png)

![potassium;5,7-dimethyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-2-thiolate](/img/structure/B7934670.png)

![1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate](/img/structure/B7934685.png)



![(1R,2R,3R,6R,8S,12S,13S,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B7934712.png)
